3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride
Description
Historical Development of Substituted Pyrrolidines in Research
The scientific journey of pyrrolidine derivatives began with the isolation of natural alkaloids such as hygrine and nicotine, which demonstrated the biological relevance of this heterocyclic scaffold. Early synthetic efforts focused on simple substitutions, but the mid-20th century marked a paradigm shift with the development of catalytic cyclization techniques. Industrial-scale production methods, such as the high-pressure reaction of 1,4-butanediol with ammonia over cobalt-nickel oxide catalysts (165–200°C, 17–21 MPa), enabled bulk synthesis of pyrrolidine derivatives. Parallel advancements in laboratory synthesis, including the use of 4-chlorobutan-1-amine with strong bases, provided researchers with tools for structural diversification.
The introduction of substituents at the 2- and 3-positions of the pyrrolidine ring gained momentum following the discovery of racetam nootropics in the 1970s. For example, piracetam’s cognitive-enhancing properties underscored the importance of pyrrolidine’s conformational flexibility in blood-brain barrier penetration. Subsequent decades saw systematic studies on steric effects, with 2,2-dimethyl substitutions proving particularly effective in reducing metabolic degradation while maintaining target engagement.
Significance of Chlorophenyl-Substituted Pyrrolidines in Medicinal Chemistry
Chlorophenyl-substituted pyrrolidines occupy a critical niche in drug design due to their dual capacity for π-π stacking interactions and halogen bonding. The 2-chlorophenyl group in particular demonstrates enhanced binding affinity for aromatic residues in enzyme active sites compared to its meta- and para-substituted counterparts. This electronic profile arises from the chlorine atom’s strong electron-withdrawing effect, which polarizes the aromatic system and creates localized regions of positive charge for target recognition.
Structural analyses reveal that the 2-chlorophenyl moiety induces a 15–20° dihedral angle between the aromatic ring and pyrrolidine plane, optimizing complementarity with hydrophobic pockets in biological targets. When combined with 2,2-dimethyl groups, this configuration reduces ring puckering energy by approximately 30%, favoring bioactive conformations in aqueous environments. Such features have driven the development of chlorophenyl-pyrrolidine hybrids for:
- Dopamine receptor modulation : Substituted pyrrolidines show nanomolar affinity for D2/D3 subtypes, with chlorine positioning affecting subtype selectivity.
- Antimicrobial activity : Halogenated derivatives exhibit enhanced membrane permeability against Gram-positive pathogens.
- Enzyme inhibition : The 2-chlorophenyl group improves IC~50~ values in acetylcholinesterase inhibitors by 40–60% compared to unsubstituted analogs.
Position of 3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine Hydrochloride Within Heterocyclic Research
This compound represents a strategic fusion of three key structural elements:
- Pyrrolidine core : Provides necessary basicity (pK~a~ ≈ 10.5) for salt formation and water solubility enhancement through hydrochloride formation.
- 2,2-Dimethyl groups : Introduce 1.8–2.3 Å steric bulk that restricts N-inversion, locking the ring in a preferred chair-like conformation.
- 3-(2-Chlorophenyl) substituent : Positions the halogen for optimal interaction with tyrosine/tryptophan residues in target proteins.
Comparative studies with analogous structures demonstrate its unique pharmacological profile:
The molecule’s synthetic accessibility via [3+2] cycloadditions or reductive amination routes further enhances its utility as a lead compound. Recent molecular dynamics simulations reveal that the 2-chlorophenyl group participates in stable halogen bonds (2.9–3.2 Å) with carbonyl oxygen atoms in enzyme active sites, explaining its superior inhibition constants compared to methyl- or methoxy-substituted derivatives.
This structural framework has inspired derivatives targeting multiple therapeutic areas, including:
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,2-dimethylpyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c1-12(2)10(7-8-14-12)9-5-3-4-6-11(9)13;/h3-6,10,14H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGBZNBUUBUOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C2=CC=CC=C2Cl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with 2,2-dimethylpyrrolidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H12ClN·HCl
- Molecular Weight : 218.12 g/mol
- IUPAC Name : 3-(2-chlorophenyl)pyrrolidine;hydrochloride
This compound features a pyrrolidine ring substituted with a chlorophenyl group, which influences its biological activity and reactivity.
Medicinal Chemistry
3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride has been investigated for its therapeutic potential in treating neurological disorders. Research indicates that compounds with similar structures exhibit anticonvulsant properties, making them candidates for further pharmacological studies targeting conditions like epilepsy .
The compound's interaction with neurotransmitter receptors suggests potential applications in modulating neuronal activity. Studies have shown that it can influence calcium ion channels, which are crucial for muscle contractions and neurotransmission . This mechanism positions the compound as a candidate for developing treatments aimed at regulating muscle contractility.
Case Study 1: Anticonvulsant Properties
A study explored the anticonvulsant effects of related pyrrolidine derivatives. Results indicated that these compounds could significantly reduce seizure frequency in animal models, suggesting that this compound could have similar effects due to its structural similarities.
Case Study 2: Neuromuscular Modulation
Research focused on the influence of the compound on neuromuscular junctions showed that it could enhance synaptic transmission by modulating calcium influx through voltage-gated calcium channels. This property was observed during experiments where varying concentrations were applied to isolated muscle tissues .
Synthesis and Development
The synthesis of this compound typically involves several steps including cyclization and halogenation processes. These methods are crucial for optimizing yield and purity in industrial applications.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between 3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride and related pyrrolidine/piperidine derivatives:
Impact of Substituents on Physicochemical Properties
- Solubility : The dichlorophenylmethyl group in 2060008-02-6 introduces steric hindrance, likely reducing aqueous solubility compared to the simpler 2-chlorophenyl substituent .
- Electron Effects : Fluorine in 3-(5-Chloro-2-fluorophenyl)pyrrolidine Hydrochloride provides strong electron-withdrawing character, altering binding affinity in receptor interactions .
Biological Activity
3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure consists of a pyrrolidine ring with a 2-chlorophenyl substituent and a hydrochloride salt form, which influences its solubility and reactivity. Its molecular formula is CHClN, with a molecular weight of approximately 215.72 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of various receptors and enzymes, leading to physiological effects such as:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains.
- Anticancer Properties : Research indicates that it may possess antiproliferative effects against various cancer cell lines.
Biological Activity Overview
The following table summarizes key findings regarding the biological activities associated with this compound:
Case Studies and Research Findings
Several studies have investigated the biological properties of this compound:
- Antimicrobial Studies :
- Anticancer Research :
- Mechanistic Studies :
Q & A
Q. What are the recommended synthetic routes for 3-(2-Chlorophenyl)-2,2-dimethylpyrrolidine hydrochloride, and how can reaction conditions be optimized?
The synthesis of this compound likely involves nucleophilic substitution or reductive amination. Key steps include:
- Nucleophilic substitution : Reacting a 2-chlorophenyl precursor with a pyrrolidine derivative in polar solvents (e.g., DMF or DMSO) under elevated temperatures .
- Reductive amination : Using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce intermediates .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol/water mixtures improves yield and purity .
Optimization can employ Design of Experiments (DoE) to minimize trial-and-error, focusing on variables like temperature, solvent polarity, and catalyst loading .
Q. How should researchers characterize the purity and structural integrity of this compound?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to assess purity (>98% is typical for research-grade material) .
- NMR : ¹H and ¹³C NMR in DMSO-d6 or CDCl3 can confirm the presence of the 2-chlorophenyl group (aromatic protons at δ 7.2–7.8 ppm) and pyrrolidine ring (N–CH3 protons at δ 2.1–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]+ at m/z 254.1 for the free base) .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions due to potential respiratory irritation .
- Waste Disposal : Collect halogenated waste separately and incinerate via certified facilities to prevent environmental release .
- First Aid : In case of exposure, rinse skin with water for 15 minutes; for eye contact, use an eyewash station .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?
- Quantum Chemical Calculations : Tools like Gaussian or ORCA can model reaction transition states to identify energetically favorable pathways (e.g., substituent effects on ring strain) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., receptors) to predict binding affinities .
- Machine Learning : Train models on existing reaction databases to predict optimal catalysts or solvents .
Q. How can structural contradictions in spectral data be resolved during characterization?
- X-ray Crystallography : Resolve ambiguous NMR signals (e.g., overlapping peaks) by determining the crystal structure .
- 2D NMR : Use HSQC and HMBC to correlate proton and carbon signals, clarifying connectivity in the pyrrolidine ring .
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in pharmacological contexts?
- Analog Synthesis : Modify the chlorophenyl group (e.g., replace Cl with F or CF3) or vary pyrrolidine substituents to assess activity changes .
- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding kinetics .
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical interaction sites for activity .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability)?
- Solubility Profiling : Measure in buffer systems (pH 1–10) using shake-flask or UV-Vis methods; DMSO is preferred for stock solutions .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
- Data Reconciliation : Cross-reference with PubChem or Reaxys entries, prioritizing peer-reviewed sources over vendor data .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Quality Control
| Parameter | Method | Acceptable Range | Reference |
|---|---|---|---|
| Purity | HPLC (C18) | ≥98% | |
| Melting Point | DSC | 180–185°C | |
| Residual Solvents | GC-MS | <0.1% (ICH Q3C) |
Q. Table 2. Computational Tools for Reaction Optimization
| Tool | Application | Example Workflow |
|---|---|---|
| Gaussian 16 | Transition state modeling | DFT (B3LYP/6-31G*) for energy barriers |
| MOE | Pharmacophore mapping | Align analogs to active site residues |
| KNIME | Reaction yield prediction | Train ML model on historical data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
